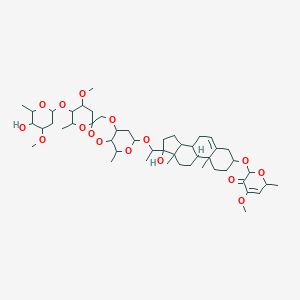
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol
Overview
Description
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol is a chiral diol compound known for its significant role in asymmetric synthesis and chiral resolution. This compound is characterized by its two naphthyl groups attached to a central ethane backbone, making it an important chiral auxiliary in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method is the asymmetric dihydroxylation of 1,2-di(1-naphthyl)ethylene using osmium tetroxide (OsO4) in the presence of a chiral ligand. The reaction is carried out under mild conditions, often at room temperature, and yields the desired diol with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to the corresponding diketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Tosyl chloride (TsCl) for tosylation, followed by nucleophilic substitution.
Major Products
Oxidation: 1,2-Di(1-naphthyl)ethane-1,2-dione.
Reduction: 1,2-Di(1-naphthyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Employed in the study of enzyme mechanisms and as a chiral selector in chromatography.
Medicine: Investigated for its potential in drug development and as a building block for chiral pharmaceuticals.
Industry: Utilized in the production of chiral catalysts and ligands for various industrial processes.
Mechanism of Action
The mechanism by which (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol exerts its effects is primarily through its ability to induce chirality in chemical reactions. The compound interacts with substrates and reagents in a stereoselective manner, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved include the formation of chiral intermediates and transition states that favor one enantiomer over the other.
Comparison with Similar Compounds
Similar Compounds
(S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol: The enantiomer of (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol, used in similar applications but with opposite chirality.
1,2-Di(1-naphthyl)ethane: The reduced form of the diol, lacking the hydroxyl groups.
1,2-Di(1-naphthyl)ethane-1,2-dione: The oxidized form of the diol, containing ketone groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its high enantiomeric purity and its ability to act as a chiral auxiliary in a wide range of asymmetric syntheses. Its structural features, including the two naphthyl groups, provide steric and electronic environments that are highly conducive to stereoselective reactions.
Properties
IUPAC Name |
(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-24H/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRCSHSTIWDUPJ-FGZHOGPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438355 | |
| Record name | (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116204-39-8 | |
| Record name | (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
